molecular formula C20H19N5O B4055546 N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine

N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine

Cat. No.: B4055546
M. Wt: 345.4 g/mol
InChI Key: RPYANMZNQYGSCX-UHFFFAOYSA-N
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Description

N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine is a useful research compound. Its molecular formula is C20H19N5O and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.15896025 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine belongs to a class of compounds that have been explored for their diverse chemical properties and potential applications in scientific research. For example, compounds with similar structural motifs have been successfully synthesized, offering insights into the methodologies that could potentially apply to the synthesis and characterization of this compound. The synthesis involves specific reactions like the polyphosphoric acid condensation route, highlighting high-yield processes and the importance of spectroscopic techniques (FT-IR, DSC, 13C/1H-NMR, Mass spectrometry) for characterization (Shimoga, Shin, & Kim, 2018).

Antimicrobial and Antibacterial Activities

The structural framework of this compound suggests potential for antimicrobial and antibacterial applications. Similar compounds have shown variable degrees of activity against bacterial and fungal strains, indicating the relevance of such molecules in developing new antimicrobial agents. Studies demonstrate the synthesis of related compounds that exhibit significant antimicrobial properties, providing a foundation for further investigation into their mechanisms and effectiveness (Visagaperumal et al., 2010).

Properties

IUPAC Name

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-pyrazol-1-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-24(14-16-8-10-18(11-9-16)25-13-5-12-21-25)15-19-22-20(23-26-19)17-6-3-2-4-7-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYANMZNQYGSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)N2C=CC=N2)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine
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N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine
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N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine
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N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine
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N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine
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N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.